molecular formula C9H25NSi2 B3056675 Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- CAS No. 7331-84-2

Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-

Cat. No. B3056675
CAS RN: 7331-84-2
M. Wt: 203.47 g/mol
InChI Key: UZCQLXKVOQBVCA-UHFFFAOYSA-N
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Description

Hexamethyldisilazane (HMDS) is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also known as Bis(trimethylsilyl)amine .


Synthesis Analysis

HMDS is synthesized by treating trimethylsilyl chloride with ammonia . The reaction is as follows: 2(CH3)3SiCl + 3NH3 → [(CH3)3Si]2NH + 2NH4Cl . Ammonium nitrate together with triethylamine can be used instead .


Molecular Structure Analysis

The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane (in which methyl groups are replaced by hydrogen atoms), suggesting that steric factors are not a factor in regulating angles in this case .


Chemical Reactions Analysis

HMDS is a stable and effective reagent for the trimethylsilylation of hydrogen-labile substrates such as alcohols, amines, and carboxylic acids . It is commonly used for the protection of sensitive functional groups during chemical synthesis .


Physical And Chemical Properties Analysis

HMDS has a molecular weight of 161.39 g/mol . It is a colorless liquid with a density of 0.78 g/cm3 at 20 °C . It has a melting point of -82 °C and a boiling point of 126 °C/1013 mbar . It has a vapor pressure of 20 hPa at 20 °C .

Scientific Research Applications

  • Organic Synthesis and Material Modification

    • Hexamethyl disilazane is used as a protection group, modifiers, and catalysts in organic synthesis. It is also applied in surface modification, nerve tissue scanning, and plasma polymerization in organic materials (Zeng, 2012).
  • Hydroxyl Group Protection

    • It serves as a non-toxic, metal-free, and green organocatalyst for protecting hydroxyl groups as trimethylsilyl ethers at room temperature under mild conditions (Ghorbani‐Choghamarani & Norouzi, 2011).
  • Synthesis of Polyfunctional Disilazane

    • Used in the synthesis of novel classes of polyfunctional disilazane through a trans-silylation route (Bacqué et al., 1994).
  • Catalytic Applications

    • In catalysis, it's used for selective deuteration of disilazane in ruthenium complexes (Ayed et al., 2005).
  • Synthesis of 2‐Aza‐1,3‐Butadienes

    • Utilized in the synthesis of 2‐Aza‐1,3‐butadienes from carbonyl compounds in the presence of cobalt-containing catalysts (Sisák, 2006).
  • Formation of Organosilazanes

  • Nucleophilicity Manipulation in Organic Synthesis

    • Used for efficient formation of triazolinones through manipulation of N and O nucleophilicity in organic synthesis (Huang et al., 2004).
  • Silica Surface Functionalization

    • Applied in the functionalization of MCM-41 Silicas via silazane silylation for effective pore size engineering (Anwander et al., 2000).
  • Silylation of Hydroxyl Groups

    • Used in the silylation of hydroxyl groups and their convenient deprotection under non‐aqueous conditions (Lakouraj & Akbari, 2003).

Safety And Hazards

HMDS is classified as Acute Tox. 3 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, and Flam. Liq. 2 . It is harmful if swallowed, causes severe skin burns and eye damage, is toxic in contact with skin, harmful if inhaled, and harmful to aquatic life with long-lasting effects . It is also a highly flammable liquid and vapor .

Future Directions

HMDS is increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . It is also used as a precursor to fabricate multilayer quantum dot light-emitting diodes, to modify dielectric surfaces of organic thin film transistors, and to fabricate superhydrophobic coatings on epoxy resins .

properties

IUPAC Name

N,N-bis(trimethylsilyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H25NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCQLXKVOQBVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN([Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303577
Record name Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-

CAS RN

7331-84-2
Record name NSC159135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
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Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
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Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
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Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
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Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Reactant of Route 6
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-

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